5-Pyrimidinethiol, 4,6-diamino- (9CI)

Descripción general

Descripción

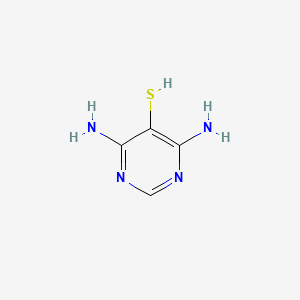

5-Pyrimidinethiol, 4,6-diamino- (9CI) is a chemical compound with the molecular formula C₄H₆N₄S and a molecular weight of 142.182 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at the 4 and 6 positions and a thiol group at the 5 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinethiol, 4,6-diamino- (9CI) typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-triaminopyrimidine and thiourea.

Reaction Conditions: The reaction is carried out in an aqueous medium under reflux conditions. The mixture is heated to a temperature of around 100°C for several hours.

Product Isolation: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of 5-Pyrimidinethiol, 4,6-diamino- (9CI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

5-Pyrimidinethiol, 4,6-diamino- (9CI) undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Reduced forms of the compound with modified amino groups.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .

- Catalysis : It has been utilized in developing new materials like metal-organic frameworks (MOFs), which are essential for catalysis and environmental remediation.

Biology

- Antibacterial and Antifungal Properties : Research indicates that 5-Pyrimidinethiol exhibits significant antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes . Its potential as an antifungal agent is also under investigation.

- Interaction with Biological Targets : The compound's thiol group allows it to participate in thiol-disulfide exchange reactions, influencing its biological activity .

Medicine

- Therapeutic Applications : Ongoing studies explore its efficacy as a therapeutic agent for treating infections and inflammatory conditions. Its antioxidant properties help reduce oxidative stress by scavenging free radicals .

- Nanotechnology : Modified gold nanoparticles using this compound have shown adjustable antimicrobial activity against multidrug-resistant bacteria, enhancing targeted therapy approaches .

Industry

- Material Development : In industrial applications, 5-Pyrimidinethiol is used to create materials with specific electronic and optical properties. Its role in the production of catalysts for chemical reactions is particularly noteworthy .

Case Study 1: Coordination Polymer Synthesis

A study demonstrated the synthesis of a silver coordination polymer using 4,6-diamino-2-pyrimidinethiol. This polymer exhibited excellent catalytic activity in the Hantzsch synthesis of polyhydroquinolines under mild conditions. The catalyst maintained its activity over multiple uses, highlighting its industrial potential .

Case Study 2: Antibacterial Activity

Research on DAPT (4,6-diamino-2-pyrimidinethiol)-modified gold nanoparticles revealed that size adjustments could enhance their antibacterial spectrum against Gram-negative bacteria. This study emphasizes the importance of nanotechnology in developing effective antimicrobial agents .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial Activity | Disrupts bacterial membranes | |

| Antioxidant Activity | Scavenges free radicals | |

| Coordination Chemistry | Forms stable complexes with metal ions |

Mecanismo De Acción

The mechanism of action of 5-Pyrimidinethiol, 4,6-diamino- (9CI) involves its interaction with various molecular targets:

Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).

Coordination Chemistry: As a ligand, it forms stable complexes with metal ions, which can enhance its biological and chemical activities.

Comparación Con Compuestos Similares

Similar Compounds

4,6-Diaminopyrimidine: Lacks the thiol group, making it less versatile in certain chemical reactions.

2,4-Diaminopyrimidine-5-thiol: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

Uniqueness

5-Pyrimidinethiol, 4,6-diamino- (9CI) is unique due to the presence of both amino and thiol groups on the pyrimidine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Actividad Biológica

5-Pyrimidinethiol, 4,6-diamino- (9CI) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

5-Pyrimidinethiol, 4,6-diamino- (9CI) features both amino and thiol functional groups on a pyrimidine ring, which enhances its reactivity and biological activity. The synthesis typically involves nucleophilic substitution reactions where thiols or amines react with chlorinated pyrimidine derivatives.

The biological activity of 5-Pyrimidinethiol can be attributed to several mechanisms:

- Antibacterial Activity : The compound disrupts bacterial cell membranes and inhibits key enzymes necessary for bacterial survival. It has shown effectiveness against various strains of bacteria by interfering with their metabolic processes .

- Antioxidant Activity : 5-Pyrimidinethiol acts as a free radical scavenger, reducing oxidative stress by donating electrons to reactive oxygen species (ROS), which can mitigate cellular damage.

- Coordination Chemistry : As a ligand, it forms stable complexes with metal ions, enhancing its biological and chemical activities. This property is particularly useful in catalysis and environmental remediation .

Biological Activity Overview

The following table summarizes the biological activities associated with 5-Pyrimidinethiol:

Case Studies and Research Findings

Several studies have highlighted the potential of 5-Pyrimidinethiol in various applications:

- Antibacterial Effects : A study demonstrated that 5-Pyrimidinethiol derivatives showed significant antibacterial activity against Pneumocystis carinii dihydrofolate reductase (DHFR), indicating potential as selective inhibitors for treating infections caused by this pathogen .

- Metal-Organic Frameworks (MOFs) : Research involving the incorporation of 5-Pyrimidinethiol into metal-organic frameworks has shown promising results in catalysis. The compound was used to synthesize Zn-MOFs that exhibited enhanced catalytic properties under various conditions .

- Nanoparticle Modification : The modification of gold nanoparticles with 5-Pyrimidinethiol has been explored for its adjustable antimicrobial properties. By altering the size of the nanoparticles, researchers were able to tune their antibacterial spectrum against multidrug-resistant bacteria .

Comparative Analysis

When compared to similar compounds such as 4,6-diaminopyrimidine and 2,4-diaminopyrimidine-5-thiol, 5-Pyrimidinethiol stands out due to its unique combination of amino and thiol groups. This structural feature allows for greater versatility in chemical reactions and enhanced biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Pyrimidinethiol, 4,6-diamino- (9CI) | Contains both amino and thiol groups | Antibacterial, antioxidant |

| 4,6-Diaminopyrimidine | Lacks thiol group | Limited reactivity |

| 2,4-Diaminopyrimidine-5-thiol | Similar structure but different substitution pattern | Distinct chemical properties |

Propiedades

IUPAC Name |

4,6-diaminopyrimidine-5-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H4,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESIQGBMZLOLPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.